molecular formula C9H18FNO3 B3089342 N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine CAS No. 1192122-21-6

N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine

Cat. No.: B3089342
CAS No.: 1192122-21-6
M. Wt: 207.24 g/mol
InChI Key: STNWHDCDSPFFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine is a compound of interest in the field of medicinal chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluoroethyl group, and a hydroxyethylamine moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine typically involves the protection of the amine group with a Boc group, followed by the introduction of the fluoroethyl and hydroxyethyl groups. One common method involves the reaction of N-Boc-ethanolamine with 2-fluoroethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The fluoroethyl group can be reduced to form an ethyl group.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of N-Boc-N-(2-fluoroethyl)-2-oxoethylamine.

    Reduction: Formation of N-Boc-N-(ethyl)-2-hydroxyethylamine.

    Substitution: Formation of N-(2-fluoroethyl)-2-hydroxyethylamine.

Scientific Research Applications

N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is involved in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The fluoroethyl group can enhance the compound’s ability to interact with biological targets, while the hydroxyethylamine moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-N-(2-chloroethyl)-2-hydroxyethylamine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    N-Boc-N-(2-bromoethyl)-2-hydroxyethylamine: Contains a bromoethyl group.

    N-Boc-N-(2-iodoethyl)-2-hydroxyethylamine: Contains an iodoethyl group.

Uniqueness

N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine is unique due to the presence of the fluoroethyl group, which can impart different chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

tert-butyl N-(2-fluoroethyl)-N-(2-hydroxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO3/c1-9(2,3)14-8(13)11(5-4-10)6-7-12/h12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNWHDCDSPFFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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